4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Description
4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H29ClN4O3S2 and its molecular weight is 473.05. The purity is usually 95%.
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Biological Activity
The compound 4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structural framework that includes a thiazolo-pyridine moiety and a sulfamoyl group. The molecular formula can be represented as C15H22N4O2S, with a molecular weight of approximately 350.45 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in critical cellular pathways. For instance:
- Inhibition of Enzymatic Activity : The sulfamoyl group may enhance the compound's ability to inhibit key enzymes such as carbonic anhydrases or proteases, which are important in various physiological processes.
- Receptor Modulation : The compound may interact with receptors involved in neuroprotection and anti-inflammatory responses, potentially influencing pathways related to angiogenesis and cell survival.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Anticancer Activity : Compounds analogous to this one have shown promise in inhibiting cancer cell proliferation through apoptotic pathways.
- Neuroprotective Effects : Some studies suggest potential neuroprotective roles, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
-
In Vitro Studies :
- A study investigating the cytotoxic effects on various cancer cell lines demonstrated that structurally similar compounds induce apoptosis through caspase activation and mitochondrial dysfunction.
- Another study highlighted the compound's ability to inhibit the growth of glioblastoma cells by targeting specific signaling pathways.
-
In Vivo Studies :
- Animal models have shown that administration of similar compounds leads to reduced tumor growth and improved survival rates in xenograft models.
- Neuroprotective effects were observed in rodent models of neurodegeneration, indicating potential therapeutic applications in conditions like Alzheimer's disease.
Data Summary
Property | Value |
---|---|
Molecular Formula | C15H22N4O2S |
Molecular Weight | 350.45 g/mol |
Biological Activities | Anticancer, Neuroprotective, Anti-inflammatory |
Mechanisms | Enzyme inhibition, Receptor modulation |
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S2.ClH/c1-4-6-12-24(5-2)29(26,27)16-9-7-15(8-10-16)19(25)22-20-21-17-11-13-23(3)14-18(17)28-20;/h7-10H,4-6,11-14H2,1-3H3,(H,21,22,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIGRFZSNDQNFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.